N-(3,5-Dimethylphenyl)-N-[4-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea
Description
N-(3,5-Dimethylphenyl)-N-[4-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea is a urea derivative featuring a pyrazole core substituted with a 3-fluorophenyl group and methyl groups at specific positions. The 3,5-dimethylphenyl moiety on the urea nitrogen contributes to its lipophilicity and steric profile, which are critical for interactions with biological targets such as enzymes or receptors.
Properties
CAS No. |
606102-09-4 |
|---|---|
Molecular Formula |
C19H19FN4O |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-1-[4-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea |
InChI |
InChI=1S/C19H19FN4O/c1-11-7-12(2)9-16(8-11)24(19(21)25)18-17(13(3)22-23-18)14-5-4-6-15(20)10-14/h4-10H,1-3H3,(H2,21,25)(H,22,23) |
InChI Key |
YMBSATSCQXYDHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C2=NNC(=C2C3=CC(=CC=C3)F)C)C(=O)N)C |
Origin of Product |
United States |
Biological Activity
N-(3,5-Dimethylphenyl)-N-[4-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by its unique structural components:
- Urea Moiety : A functional group that enhances bioactivity.
- Pyrazole Ring System : Known for its diverse pharmacological properties.
The molecular formula is with a molecular weight of approximately 338.4 g/mol .
Anti-inflammatory Activity
Recent studies have shown that derivatives of pyrazole, including this compound, exhibit significant anti-inflammatory properties. For instance:
- The compound demonstrated an IC50 value comparable to standard anti-inflammatory drugs, indicating its potential as an effective therapeutic agent .
- In vitro assays revealed that it inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process .
Anticancer Activity
The anticancer properties of this compound have also been investigated:
- Studies indicated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) through the activation of p53 and caspase pathways .
- Molecular docking studies suggest strong interactions between the compound and cancer-related targets, enhancing its potential as an anticancer agent .
Data Table: Biological Activity Summary
| Activity Type | Target/Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Anti-inflammatory | COX-1 | 5.40 µM | |
| Anti-inflammatory | COX-2 | 0.01 µM | |
| Anticancer | MCF-7 (breast cancer) | IC50 not specified | |
| Apoptosis Induction | MCF-7 | Not quantified |
Study 1: Synthesis and Evaluation
A study focused on synthesizing various pyrazole derivatives, including this compound. The evaluation revealed promising anti-inflammatory effects with significant inhibition rates against COX enzymes .
Study 2: Molecular Docking Analysis
Another investigation utilized molecular docking to assess the binding affinity of the compound with specific receptors associated with cancer cell proliferation. The results indicated favorable binding interactions, suggesting that structural modifications could enhance its efficacy further .
Chemical Reactions Analysis
Reaction Mechanisms
The compound undergoes diverse chemical transformations due to its functional groups:
2.1. Hydrolysis of the Urea Moiety
-
Acidic/Basic Conditions : The urea group can hydrolyze to yield carbamate and amine derivatives.
2.2. Pyrazole Ring Reactivity
-
Electrophilic Substitution : Positions adjacent to the nitrogen in the pyrazole ring are reactive.
-
Metal-Mediated Coupling : Fluorinated aryl groups may participate in cross-coupling reactions (e.g., Suzuki) under palladium catalysis .
2.3. Fluorine Substituent Effects
-
The 3-fluorophenyl group introduces steric and electronic effects, modulating the compound’s reactivity and biological activity.
Analytical Characterization
The compound’s structure and purity are confirmed using advanced techniques:
3.1. Spectroscopic Analysis
-
NMR : Critical for confirming substituent positions and hydrogen environments. For example, the methyl groups on the pyrazole ring appear as singlets (~δ 2.3–2.5 ppm), while aromatic protons show splitting patterns specific to fluorophenyl groups.
-
Mass Spectrometry (MS) : Used to verify molecular weight and isotopic distribution (e.g., fluorine-containing fragments) .
3.2. Chromatographic Methods
-
TLC : Monitors reaction progress and purity.
-
High-Performance Liquid Chromatography (HPLC) : Quantitative analysis of reaction yields and impurities.
| Technique | Key Findings |
|---|---|
| 1H NMR | Singlets for methyl groups (δ 2.3–2.5 ppm), aromatic multiplets (δ 6.5–8.5 ppm) |
| 13C NMR | Carbonyl carbons (δ ~160–170 ppm), aromatic carbons (δ 110–150 ppm) |
| MS | M+ peak at m/z 336.38 (C₁₉H₁₉FN₄O) |
Biological Activity Correlations
The compound’s reactivity is closely tied to its therapeutic potential:
-
Kinase Inhibition : The urea group and fluorinated substituents enhance binding to kinase active sites (e.g., p38 MAPK), modulating inflammatory pathways .
-
Anticancer Activity : Pyrazole derivatives often exhibit cell cycle modulation, influenced by substituent effects (e.g., fluorophenyl groups) .
Stability and Reactivity Trends
-
Thermal Stability : Urea bonds are generally stable but may degrade under extreme conditions (e.g., high temperatures >200°C).
-
Solubility : Fluorinated substituents improve solubility in organic solvents, aiding in formulation development.
Comparison with Similar Compounds
Comparison with N-(Disubstituted-Phenyl)-3-Hydroxynaphthalene-2-Carboxamides
Structural Similarities :
- Both classes feature disubstituted phenyl groups (e.g., 3,5-dimethylphenyl) that influence electronic and steric properties.
- The urea group in the target compound vs.
Functional Differences :
- The hydroxynaphthalene-carboxamides in exhibit potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) in spinach chloroplasts, attributed to electron-withdrawing substituents (e.g., fluorine) enhancing activity .
- While the target urea compound lacks direct PET inhibition data, its 3-fluorophenyl and methyl substituents suggest comparable lipophilicity, which could influence membrane penetration and target binding.
Table 1: Substituent Effects on Activity
Comparison with N-(Meta-Substituted Phenyl)-2,2,2-Trichloro-Acetamides
Structural Similarities :
- Both classes include meta-substituted phenyl groups (e.g., 3,5-dimethylphenyl) that affect crystal packing and molecular geometry.
Functional Differences :
Table 2: Crystallographic Parameters
Comparison with Herbicidal Urea Derivatives
Structural Similarities :
Functional Differences :
- Fenuron and isoproturon act as photosystem II inhibitors, disrupting PET in plants. Their activity depends on substituent lipophilicity and electron-donating/withdrawing effects .
- The 3-fluorophenyl group in the target compound introduces electron-withdrawing properties, which may enhance binding affinity compared to purely alkyl-substituted ureas.
Table 3: Herbicidal Urea Derivatives
Key Research Findings and Implications
- Substituent Positioning : Meta-substituted groups (e.g., 3,5-dimethylphenyl) optimize steric and electronic effects across multiple compound classes, as seen in PET inhibitors and crystalline acetamides .
- Role of Fluorine : The 3-fluorophenyl group in the target compound likely enhances electron-withdrawing effects and metabolic stability, similar to fluorinated hydroxynaphthalene-carboxamides .
- Urea vs.
Q & A
Basic: What are the recommended synthetic routes and characterization methods for N-(3,5-Dimethylphenyl)-N-[4-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea?
Answer:
The compound can be synthesized via microwave-assisted coupling of 3,5-dimethylphenyl isocyanate with 4-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine, followed by purification using column chromatography. Characterization should include:
- NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and urea bond formation.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC (≥95% purity) with a C18 column and acetonitrile/water gradient elution.
Microwave synthesis reduces reaction time and improves yield compared to traditional thermal methods .
Basic: How is X-ray crystallography utilized to resolve the molecular geometry of this compound?
Answer:
Single crystals grown via slow evaporation (e.g., in DMSO/EtOH) are analyzed using:
- SHELXL for structure refinement, leveraging intensity data to model anisotropic displacement parameters and hydrogen bonding .
- ORTEP-III for visualizing thermal ellipsoids and intermolecular interactions (e.g., urea NH···O hydrogen bonds) .
Asymmetric unit analysis (e.g., two molecules per unit cell) can reveal conformational flexibility influenced by meta-substituents .
Advanced: How do substituent electronic effects modulate biological activity in this urea derivative?
Answer:
The 3,5-dimethylphenyl group enhances electron density at the urea carbonyl, increasing hydrogen-bonding potential. Fluorine at the 3-position of the phenyl ring introduces electron-withdrawing effects, altering binding affinity in target proteins. Comparative studies with analogs (e.g., 3-Cl or 3-NO₂ substituents) show that stronger electron-withdrawing groups reduce steric hindrance in enzyme active sites, as seen in photosynthetic electron transport (PET) inhibition assays .
Advanced: What experimental strategies evaluate kinase inhibitory activity for this compound?
Answer:
- Kinase profiling assays (e.g., ADP-Glo™) against a panel of 50+ kinases, focusing on tyrosine kinases (e.g., EGFR, VEGFR).
- Co-crystallization with kinase domains (e.g., PDB: 3POZ) to identify urea-mediated hydrogen bonds with hinge regions.
- Structure-activity relationship (SAR) analysis by synthesizing analogs with modified pyrazole or phenyl substituents, as seen in patent data for related kinase inhibitors .
Advanced: How can structure-activity relationship (SAR) studies optimize PET-inhibiting activity?
Answer:
- Substituent variation : Replace 3-fluorophenyl with 3,5-diF or 3-CF₃ to enhance lipophilicity and membrane permeability.
- IC₅₀ determination : Use spinach chloroplast assays to measure PET inhibition (e.g., oxygen evolution assays).
- Quantitative SAR (QSAR) : Correlate Hammett σ values of substituents with bioactivity; electron-withdrawing groups at meta/para positions improve IC₅₀ by 2–5× .
Advanced: What crystallographic challenges arise from polymorphism in this compound?
Answer:
Polymorphs may form due to flexible pyrazole-urea dihedral angles, leading to:
- Multiple space groups (e.g., P2₁/c vs. P-1) requiring iterative refinement in SHELXL.
- Disordered solvent molecules in lattice voids, addressed via SQUEEZE in PLATON.
- Temperature-dependent phase transitions , resolved by low-temperature (100 K) data collection .
Advanced: How does computational modeling predict target interactions?
Answer:
- Molecular docking (AutoDock Vina) using ligand structures from RCSB PDB (e.g., 34X) to simulate urea binding to ATP pockets .
- MD simulations (GROMACS) assess stability of hydrogen bonds (e.g., urea NH with Glu883 in EGFR) over 100 ns trajectories.
- DFT calculations (B3LYP/6-31G*) quantify charge distribution at the urea carbonyl, predicting binding free energies .
Advanced: What formulation strategies improve bioavailability for in vivo studies?
Answer:
- Solid dispersions with polyvinylpyrrolidone (PVP K30) enhance solubility in aqueous media.
- Liposomal encapsulation (DSPC/cholesterol) improves plasma half-life by reducing renal clearance.
- Surfactant-based carriers (e.g., Tween 80) stabilize the compound in PBS (pH 7.4) for intravenous administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
